2,2',3,3',4,5,5'-Heptachlorobiphenyl
Overview
Description
2,2’,3,3’,4,5,5’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. It is one of the many congeners of PCBs, which are synthetic organic chemicals with 1 to 10 chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is known for its persistence in the environment and its potential for bioaccumulation in living organisms .
Mechanism of Action
Target of Action
2,2’,3,3’,4,5,5’-Heptachlorobiphenyl, also known as PCB 180, is a type of polychlorinated biphenyl (PCB) that primarily targets microsomal and cytosolic enzymes . These enzymes play a crucial role in various biochemical reactions within the cell.
Mode of Action
PCB 180 interacts with its targets by inducing changes in their activity. Specifically, it influences the activity of microsomal and cytosolic enzymes . This interaction results in changes in the cell’s biochemical processes, leading to various downstream effects.
Biochemical Pathways
PCB 180 affects several biochemical pathways. It is metabolized via dechlorination, hydroxylation, and ring-opening pathways . These pathways lead to the formation of metabolic products, including low-chlorinated PCBs and chlorobenzoic acid .
Pharmacokinetics
The pharmacokinetics of PCB 180 involve its absorption, distribution, metabolism, and excretion (ADME). Following oral administration, PCB 180 is distributed throughout the body, with concentrations in the liver, spleen, CNS, and blood being 100-500 times higher than in adipose tissue . The compound is excreted daily with the feces and urine, with heptachlorobiphenylol identified as a metabolite . The biotransformation rate of PCB 180 is estimated to be about 5% .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PCB 180. For instance, the compound’s hydrophobicity and obstinacy make it difficult for microorganisms to directly utilize it . The addition of a co-metabolic carbon source, such as methanol, can significantly stimulate the degradation performance of microbial consortiums for pcb 180 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl, was historically conducted by direct chlorination of biphenyl in the presence of a catalyst. due to environmental and health concerns, the production of PCBs has been banned or severely restricted in many countries .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: This reaction can result in the dechlorination of the compound.
Substitution: This reaction can involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like zinc dust or sodium borohydride can be employed.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.
Major Products Formed:
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyls with different functional groups replacing chlorine atoms.
Scientific Research Applications
2,2’,3,3’,4,5,5’-Heptachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. It is used as a reference standard in environmental testing and research. The compound is also studied for its effects on biological systems, including its potential to disrupt endocrine functions and its role in bioaccumulation in the food chain .
Comparison with Similar Compounds
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
- 2,2’,4,4’,5,5’-Hexachlorobiphenyl
- 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl
Comparison: 2,2’,3,3’,4,5,5’-Heptachlorobiphenyl is unique due to its specific pattern of chlorine substitution, which affects its chemical properties, environmental persistence, and biological activity. Compared to hexachlorobiphenyls, it has higher chlorine content, leading to greater hydrophobicity and bioaccumulation potential .
Biological Activity
2,2',3,3',4,5,5'-Heptachlorobiphenyl (PCB 180) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 individual congeners. These compounds are known for their environmental persistence and potential health hazards. PCB 180 has been studied for its biological activity, particularly its endocrine-disrupting effects and interactions with various nuclear receptors.
The biological activity of PCB 180 is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism and cell cycle regulation. PCB 180 exhibits dioxin-like activity by binding to AhR, leading to alterations in gene transcription that can disrupt normal cellular functions .
Key Mechanisms:
- AhR Binding : PCB 180 binds to AhR, inducing the expression of cytochrome P450 enzymes which are involved in the metabolism of various substances.
- Endocrine Disruption : PCB 180 can interfere with hormonal signaling pathways, particularly estrogen and androgen receptors. This disruption can lead to reproductive dysfunction and increased cancer risk .
- Calcium Channel Interference : Some studies suggest that PCBs may disrupt calcium channel functions, impacting neuronal signaling and other physiological processes .
Biological Effects
Research indicates that PCB 180 can have both stimulatory and inhibitory effects on cell proliferation depending on concentration and context.
Case Studies:
- MCF-7 Cell Line Study : In a study using MCF-7 breast cancer cells, low concentrations of PCB 180 (1-10 nM) in combination with estradiol resulted in increased cell proliferation. However, at higher concentrations (1-10 µM), it significantly inhibited cell growth .
- Androgen Receptor Activity : In experiments involving Chinese Hamster Ovary cells, PCB 180 demonstrated a dose-dependent antagonistic effect on androgen receptor activity with an IC50 value of approximately 6.2 µM .
Table of Biological Activities
Biological Activity | Concentration Range | Effect |
---|---|---|
Cell Proliferation (MCF-7 cells) | 1-10 nM | Increased with estradiol co-treatment |
Cell Growth Inhibition (MCF-7 cells) | 1-10 µM | Significant inhibition |
Androgen Receptor Antagonism | Varies | Dose-dependent antagonism with IC50 = 6.2 µM |
Environmental Impact and Bioaccumulation
PCB 180 is known for its bioaccumulation in aquatic organisms, leading to higher concentrations in the food chain. This accumulation poses risks not only to wildlife but also to humans who consume contaminated fish. Studies have shown that PCB levels in fish can exceed safe limits set by environmental agencies .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,5-trichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMUCXYRNOABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074167 | |
Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-74-8 | |
Record name | 2,2′,3,3′,4,5,5′-Heptachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52663-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5,5'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MUM06YX8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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